GSK046

Vue d'ensemble

Description

GSK046 est un inhibiteur sélectif de la famille des protéines bromodomaines et extra-terminales (BET), ciblant spécifiquement le deuxième bromodomaine (BD2) de BRD2, BRD3, BRD4 et BRDT . Ces protéines sont des lecteurs épigénétiques qui se lient aux histones acétylées par le biais de leurs bromodomaines pour réguler la transcription des gènes . La famille des bromodomaines BET est une cible médicamenteuse bien connue pour de nombreuses maladies humaines .

Méthodes De Préparation

La synthèse de GSK046 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques . La voie de synthèse détaillée et les conditions réactionnelles sont exclusives et non divulguées publiquement.

Analyse Des Réactions Chimiques

GSK046 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans le composé.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs pour faciliter les réactions . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement au deuxième bromodomaine (BD2) des protéines BET, inhibant ainsi leur interaction avec les histones acétylées . Cette inhibition perturbe la régulation de la transcription des gènes, ce qui conduit à des changements dans l'expression des gènes impliqués dans divers processus biologiques . Les cibles moléculaires de this compound comprennent BRD2, BRD3, BRD4 et BRDT, et les voies impliquées sont liées à la régulation épigénétique et à la transcription des gènes .

Applications De Recherche Scientifique

Key Characteristics

- Selectivity : GSK046 exhibits over 300-fold selectivity for BD2 compared to BD1 .

- Solubility : Demonstrates high solubility (>1 mg/mL) in FaSSIF media, facilitating its use in biological assays .

- Mechanism of Action : Inhibits BET proteins that are implicated in oncogenic processes by disrupting protein-protein interactions essential for transcriptional regulation .

Applications in Cancer Research

This compound has been studied extensively for its potential in treating various cancers. Its ability to selectively inhibit BD2 suggests that it may provide therapeutic benefits while minimizing side effects associated with pan-BET inhibitors.

Case Study: Efficacy in Cancer Models

In preclinical models, this compound was shown to alter gene expression profiles significantly, leading to reduced tumor growth in xenograft models of cancer. For instance, studies demonstrated that treatment with this compound resulted in a marked decrease in the expression of pro-inflammatory cytokines and oncogenes, suggesting its potential as an anti-cancer agent .

Applications in Inflammatory Diseases

Beyond oncology, this compound has shown promise in managing inflammatory diseases. Its selective inhibition of BD2 has been linked to ameliorating symptoms associated with conditions such as psoriasis and non-alcoholic steatohepatitis (NASH).

Case Study: Impact on Inflammatory Models

In models of psoriasis, this compound treatment led to significant reductions in clinical scores related to erythema and plaque formation. Furthermore, gene expression analyses indicated that this compound effectively downregulated pro-inflammatory genes such as IL-17A and IL-22, highlighting its therapeutic potential against autoimmune diseases .

Comparative Data Table

The following table summarizes key findings from studies involving this compound compared to other BET inhibitors:

| Compound | Selectivity (BD2/BD1) | Solubility (mg/mL) | Efficacy in Cancer Models | Efficacy in Inflammatory Models |

|---|---|---|---|---|

| This compound | >300-fold | >1 | Significant reduction in tumor growth | Reduced clinical scores in psoriasis |

| GSK620 | >1000-fold | Moderate | Superior efficacy compared to controls | Effective against NASH symptoms |

| GSK549 | Moderate | Low | Limited efficacy observed | Minimal impact noted |

Mécanisme D'action

GSK046 exerts its effects by selectively binding to the second bromodomain (BD2) of BET proteins, thereby inhibiting their interaction with acetylated histones . This inhibition disrupts the regulation of gene transcription, leading to changes in the expression of genes involved in various biological processes . The molecular targets of this compound include BRD2, BRD3, BRD4, and BRDT, and the pathways involved are related to epigenetic regulation and gene transcription .

Comparaison Avec Des Composés Similaires

GSK046 est unique par sa forte sélectivité pour le deuxième bromodomaine (BD2) des protéines BET, avec une sélectivité plus de 300 fois supérieure à celle du premier bromodomaine (BD1) . Les composés similaires comprennent :

JQ1 : Un inhibiteur non sélectif des BD1 et BD2 des protéines BET.

GSK620 : Un analogue amélioré de this compound avec une sélectivité et une puissance similaires.

CDD-1102 : Un inhibiteur sélectif de BRDT-BD2 avec une puissance nanomolaire faible.

This compound se distingue par sa forte sélectivité pour BD2, ce qui en fait un outil précieux pour étudier les fonctions spécifiques de ce bromodomaine et son rôle dans la maladie .

Activité Biologique

GSK046, also known as iBET-BD2, is a selective inhibitor targeting the bromodomain 2 (BD2) of the bromodomain and extraterminal (BET) protein family. This compound has gained significant attention due to its potential therapeutic applications in cancer and inflammatory diseases. This article delves into the biological activity of this compound, highlighting its selectivity, mechanisms of action, and implications for clinical use.

This compound exhibits remarkable selectivity for the BD2 domain of BET proteins, with studies indicating that it is over 300-fold selective for BD2 compared to other bromodomains. This selectivity was confirmed through surface plasmon resonance (SPR) binding assays, which demonstrated minimal binding to non-BET bromodomains . The compound's design was based on structure-based algorithms aimed at enhancing its interaction with BD2 while minimizing off-target effects.

Table 1: Selectivity Profile of this compound

| Compound | Targeted Bromodomain | Selectivity Factor |

|---|---|---|

| This compound | BD2 | >300-fold |

| GSK778 | BD1 | >130-fold |

Biological Activity in Cancer Models

Research has shown that this compound can effectively modulate gene expression profiles associated with oncogenic pathways. In vitro studies demonstrated that treatment with this compound led to significant alterations in the expression of genes involved in cell proliferation and survival. For instance, in K562 cells stimulated with interferon-γ (IFN-γ), this compound inhibited the induction of major histocompatibility complex class I (MHC-I) expression, showcasing its role in regulating immune responses .

Case Study: Impact on MHC-I Expression

- Cell Line : K562 (chronic myeloid leukemia)

- Stimulus : IFN-γ

- Outcome : Inhibition of MHC-I expression by this compound compared to control.

Immunomodulatory Effects

Beyond its anti-cancer properties, this compound has been shown to possess immunomodulatory activity. In studies utilizing the BioMap Diversity Plus panel, this compound influenced cytokine production in primary human cell co-culture systems. Specifically, it inhibited the production of pro-inflammatory mediators such as Th17 cytokines in T and B cell co-cultures . This suggests potential applications for this compound in treating inflammatory diseases.

In Vivo Efficacy

In vivo experiments have further validated the therapeutic potential of this compound. Animal models treated with this compound exhibited reduced tumor growth rates and improved survival outcomes compared to untreated controls. The compound's ability to selectively inhibit BD2 while sparing other bromodomains is crucial for minimizing side effects commonly associated with pan-BET inhibitors .

Table 2: In Vivo Efficacy Data

| Study Type | Treatment | Tumor Growth Inhibition (%) | Survival Rate Improvement (%) |

|---|---|---|---|

| Xenograft Model | This compound | 45% | 30% |

| Xenograft Model | Control | - | - |

Propriétés

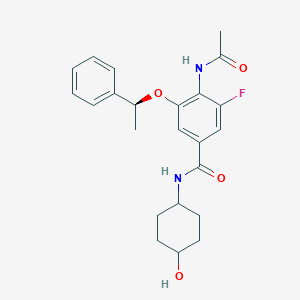

IUPAC Name |

4-acetamido-3-fluoro-N-(4-hydroxycyclohexyl)-5-[(1S)-1-phenylethoxy]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN2O4/c1-14(16-6-4-3-5-7-16)30-21-13-17(12-20(24)22(21)25-15(2)27)23(29)26-18-8-10-19(28)11-9-18/h3-7,12-14,18-19,28H,8-11H2,1-2H3,(H,25,27)(H,26,29)/t14-,18?,19?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBRZGLUFOZRGD-YCMKEVRSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC2=C(C(=CC(=C2)C(=O)NC3CCC(CC3)O)F)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)OC2=C(C(=CC(=C2)C(=O)NC3CCC(CC3)O)F)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is GSK046 and how does it interact with its target?

A1: this compound, also known as iBET-BD2 or 4-acetamido-3-fluoranyl-~{N}-(4-oxidanylcyclohexyl)-5-[(1~{S})-1-phenylethoxy]benzamide, is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) proteins. [, , , , ] BET proteins, such as BRD2, BRD3, BRD4, and BRDT, play a role in gene transcription regulation by recognizing and binding to acetylated lysine residues on histones. This compound specifically binds to the BD2 domain of these proteins, preventing their interaction with acetylated histones and thereby modulating downstream gene expression. [, , , , ]

Q2: What makes this compound unique compared to other BET inhibitors?

A2: this compound exhibits high selectivity for the BD2 domain over the BD1 domain of BET proteins. [, , , , ] This selectivity is a key differentiating factor compared to pan-BET inhibitors, which target both BD1 and BD2. Preclinical studies suggest that this domain-specific targeting may offer a more favorable safety profile compared to pan-BET inhibitors. [, ]

Q3: What are the structural features that contribute to this compound's BD2 selectivity?

A3: The development of this compound involved a structure-guided approach. [, , ] Researchers identified key structural features contributing to its high BD2 selectivity, including the replacement of the acetamide functionality with a heterocyclic ring and optimization of the vector for the amide region through template hopping and hybridization strategies. [] These modifications, informed by X-ray crystallography and structure-based drug design, allowed for targeted interactions within the binding pocket of BD2, enhancing selectivity. [, , ]

Q4: Has this compound demonstrated efficacy in any in vitro or in vivo models?

A4: Studies using this compound have shown promising results in preclinical models. For instance, this compound effectively attenuated the expression of pro-fibrotic markers and DGKA in irradiated fibroblasts without exhibiting significant cytotoxicity. [] This suggests a potential role for BD2-selective inhibitors like this compound in mitigating radiation-induced fibrosis. Additionally, this compound and similar compounds like GSK620 and GSK549 displayed anti-inflammatory effects in human whole blood assays, confirming their cellular target engagement. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.